molecular formula C14H12Br2O B8440699 4-Bromobenzyl ether

4-Bromobenzyl ether

Cat. No.: B8440699
M. Wt: 356.05 g/mol
InChI Key: AQLAAAOOVYXLCK-UHFFFAOYSA-N
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Description

Contextual Significance of Arylmethyl Ethers in Advanced Chemical Synthesis

Arylmethyl ethers are widely utilized in advanced chemical synthesis due to the versatility of the benzyl (B1604629) group as a protecting group for hydroxyl functionalities organic-chemistry.org. The ease of installation and removal under mild conditions, particularly through palladium-catalyzed hydrogenation, makes them valuable in multi-step synthesis where selective protection and deprotection are crucial organic-chemistry.org. Beyond protection, the arylmethyl ether structure is found in numerous natural products and pharmacologically active compounds, making their synthesis and manipulation important in drug discovery and development. Methods for synthesizing aryl alkyl ethers include the Williamson ether synthesis, coupling of phenols with alkyl halides, and transition-metal-catalyzed C-O bond formation reactions organic-chemistry.orgacs.org. Newer methods involve metal-free C-OMe bond cleavage for the synthesis of aryl alkyl ethers from methoxy (B1213986) arenes and alcohols acs.org.

Rationale for para-Bromine Substitution on the Benzyl Moiety: Electronic and Steric Effects

In the context of reactions involving the benzylic position or the ether linkage, the electron-withdrawing nature of the para-bromine can influence the electron density of the benzyl carbon, potentially affecting the rate of reactions like nucleophilic substitution at the benzylic position. The bromine substituent also adds to the steric profile of the molecule, which can impact reaction pathways and the efficiency of transformations, particularly in reactions involving transition metal catalysts or enzymes where the spatial arrangement around the reaction center is important nsf.gov. For nucleophilic aromatic substitution (SNAr), electron-withdrawing groups, especially at the ortho or para positions, activate the ring towards attack by stabilizing the intermediate carbanion stackexchange.com.

Scope and Importance of Academic Research on 4-Bromobenzyl Ether and its Structural Analogues

Academic research involving this compound and its structural analogues spans various areas, including synthetic methodology development, crystal engineering, and the synthesis of biologically active molecules. The compound itself or derivatives incorporating the this compound motif have been explored as building blocks in the synthesis of more complex structures fishersci.cagoogle.com.

One notable application is the use of the di(4-bromobenzyl) ether derivative of natural products, such as Stachybotrin C, to facilitate single-crystal X-ray diffraction analysis researchgate.net. The presence of heavy atoms like bromine can aid in phase determination during X-ray crystallography, which is crucial for unequivocally establishing the absolute configuration and solid-state structure of complex molecules researchgate.net. This highlights the utility of this compound as a tool in structural biology and natural product chemistry research.

Furthermore, the reactivity of aryl methyl ethers, including those with halogen substituents, towards various transformations like demethylation is an active area of research, particularly in the context of biomass valorization and the development of new synthetic methods rsc.orgnih.gov. Studies investigating the electronic and steric effects of substituents on the reactivity and selectivity of aromatic bromination also contribute to a deeper understanding of how functional groups influence chemical transformations nsf.govnih.gov.

Research on bromo benzyl ether derivatives has also been explored for their potential in pharmaceutical applications, such as for the preparation of medicaments for treating diseases associated with specific signaling pathways google.com.

Data Table: Properties of Selected Benzyl and Bromobenzyl Ethers

Compound NameMolecular FormulaMolecular Weight ( g/mol )PubChem CID
This compoundC₁₄H₁₂Br₂O356.0512548636
Benzyl etherC₁₄H₁₄O198.267657
4-Bromobenzyl methyl etherC₈H₉BrO201.0617
Bis(4-bromophenyl) etherC₁₂H₈Br₂O328.00316305

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12Br2O

Molecular Weight

356.05 g/mol

IUPAC Name

1-bromo-4-[(4-bromophenyl)methoxymethyl]benzene

InChI

InChI=1S/C14H12Br2O/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2

InChI Key

AQLAAAOOVYXLCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COCC2=CC=C(C=C2)Br)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromobenzyl Ether and Its Derivatives

Classic and Modern Etherification Strategies Employing 4-Bromobenzyl Halides

4-Bromobenzyl halides, such as 4-bromobenzyl bromide and 4-bromobenzyl chloride, serve as key electrophilic precursors in the synthesis of 4-bromobenzyl ethers. Their reactivity in nucleophilic substitution reactions makes them particularly amenable to various ether formation strategies.

Williamson Ether Synthesis and Optimized Protocols

The Williamson ether synthesis remains a fundamental method for preparing symmetrical and unsymmetrical ethers. It typically involves the reaction of an alkoxide ion with an alkyl halide, proceeding via an SN2 mechanism. nih.govnih.govthermofisher.com For the synthesis of 4-bromobenzyl ethers, this involves the reaction of a phenoxide or alkoxide derived from the corresponding alcohol or phenol (B47542) with a 4-bromobenzyl halide.

The reaction is generally favored with primary alkyl halides due to the SN2 mechanism, minimizing competing elimination reactions. nih.govnih.govnih.gov 4-Bromobenzyl halides, being primary benzylic halides, are typically good substrates for this reaction.

Optimized protocols often focus on enhancing the nucleophilicity of the alkoxide/phenoxide and minimizing side reactions, such as E2 elimination or hydrolysis of the halide.

The choice of solvent significantly impacts the rate and yield of the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they effectively solvate the metal cation of the alkoxide or phenoxide, leaving the anionic nucleophile relatively free and highly reactive. nih.govfishersci.be

Studies on Williamson ether synthesis involving benzyl (B1604629) halides and alkoxides have shown that solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) can lead to enhanced reaction rates and yields compared to protic solvents like alcohols. nih.govwikipedia.orgfishersci.ca For instance, the synthesis of benzyl ethyl ether using benzyl alcohol and ethyl iodide showed significantly higher yields in DMSO compared to solvents like toluene (B28343) or acetonitrile. wikipedia.org While specific data for 4-bromobenzyl ether synthesis in a wide range of solvents might vary, the general principles of solvent effects in SN2 reactions involving benzyl halides are applicable.

SolventPolarityProtic/AproticTypical Effect on SN2 (Benzyl Halides)
DMSOPolarAproticFavors SN2, increases rate and yield
DMFPolarAproticFavors SN2, increases rate and yield
AcetonitrilePolarAproticFavors SN2
TolueneNonpolarAproticLess favorable for SN2 of ionic nucleophiles
EthanolPolarProticCan decrease nucleophile reactivity, favor E2

The base used in the Williamson ether synthesis is crucial for generating the alkoxide or phenoxide nucleophile from the corresponding alcohol or phenol. Strong bases are typically employed to ensure complete deprotonation. Common bases include sodium hydride (NaH) and potassium carbonate (K2CO3). chemistrylearner.comwikidata.org

Sodium hydride is a strong base that effectively generates alkoxides and phenoxides, often used in aprotic solvents like DMF or DMSO. chemistrylearner.comwikidata.orgcharchem.org Potassium carbonate, while a weaker base than NaH, can also be effective, particularly in polar aprotic solvents or under phase-transfer catalysis conditions. wikipedia.orgfishersci.co.ukfishersci.com The choice of base can influence the reaction rate and may impact selectivity if multiple acidic protons are present in the substrate. For example, in the synthesis of 4-bromophenyl benzyl ether from 4-bromophenol (B116583) and benzyl chloride, potassium carbonate in acetone (B3395972) under reflux conditions afforded the desired product. fishersci.com

The Williamson ether synthesis proceeds via an SN2 mechanism at the carbon bearing the leaving group (the halide in 4-bromobenzyl halides). nih.govnih.govthermofisher.com For primary halides like 4-bromobenzyl halides, the SN2 pathway is dominant, and if the alcohol or phenol nucleophile contains a chiral center, its stereochemistry is typically retained. However, if the 4-bromobenzyl halide itself were to contain a chiral center (e.g., a substituted benzylic carbon, which is not the case for the parent 4-bromobenzyl halides but could be relevant for derivatives), the SN2 reaction would result in inversion of configuration at that carbon. nih.govnih.gov Since 4-bromobenzyl halides are prochiral at the benzylic carbon unless specifically substituted, the stereochemical control aspect primarily pertains to the nucleophile.

Reductive Etherification Approaches from Carbonyl Precursors

Reductive etherification involves the formation of an ether linkage through the reductive coupling of a carbonyl compound and an alcohol. This method typically involves the in situ formation of a hemiacetal or hemiketal, followed by reduction of the intermediate. While less commonly applied directly to form the this compound linkage from a 4-bromobenzyl carbonyl (like 4-bromobenzaldehyde) and an alcohol, analogous reductive amination procedures are well-established. Applying this to ether synthesis would involve a reducing agent capable of cleaving a C-O bond formed from the carbonyl and alcohol. However, specific detailed research findings on the reductive etherification directly yielding this compound from 4-bromobenzaldehyde (B125591) appear less prevalent in the immediate search results compared to other methods.

Catalytic Ether Synthesis Methodologies

Catalytic methods offer alternative routes to ether synthesis, often providing milder conditions, improved selectivity, and reduced waste compared to traditional stoichiometric methods like the Williamson synthesis. Various catalytic systems have been explored for the formation of benzyl ethers, some of which are applicable to or have been demonstrated with halogenated benzyl substrates.

One approach involves the direct cross-etherification of alcohols catalyzed by organohalides or other catalysts. For example, benzyl bromides have been shown to catalyze the O-alkylative cross-etherification of various alcohols with benzyl alcohol derivatives. nih.gov In one study, 4-bromobenzyl alcohol was successfully coupled with other alcohols using a benzyl bromide catalyst, achieving high yields (e.g., 95% yield when coupled with n-butanol). nih.gov

Other catalytic methods for benzyl ether synthesis include those utilizing silver catalysts for the alkoxylation of benzylic C-H bonds uni.lu or palladium catalysis for the coupling of alcohols with benzylating agents under neutral conditions. fishersci.se While these methods may not always start directly from 4-bromobenzyl halides, they can provide routes to this compound derivatives by employing 4-bromobenzyl alcohol as the alcohol component or a 4-bromobenzylated coupling partner. For instance, a method using 2-benzyloxypyridine derivatives and a methyl triflate activator has been shown to be suitable for the synthesis of halobenzyl ethers. uni.luthegoodscentscompany.com

Synthesis via Functional Group Interconversion on Existing Systems

This approach involves transforming existing functional groups within a molecule to construct the ether linkage.

Preparation from 4-Bromobenzyl Alcohol and Related Precursors

A common strategy for synthesizing 4-bromobenzyl ethers involves the reaction of 4-bromobenzyl alcohol with an alcohol or alkoxide. The Williamson ether synthesis is a classic example of this, where a deprotonated alcohol (alkoxide) reacts with an organohalide, such as 4-bromobenzyl bromide, to form an ether organic-chemistry.org.

For instance, 4-bromobenzyl methyl ether can be synthesized by adding 4-bromobenzyl alcohol to a stirred suspension of sodium hydride in dry N,N-dimethylformamide under a nitrogen atmosphere. After hydrogen evolution ceases, methyl iodide is added, and the mixture is stirred. The product can then be isolated and purified by techniques such as column chromatography. prepchem.com

Another method involves the reaction of a phenolic compound with a bromomethyl compound, such as 4-bromobenzyl bromide, in the presence of a base like potassium carbonate and a phase-transfer catalyst like 18-crown-6 (B118740) in a solvent such as THF. This reaction is typically heated under reflux. rsc.org

4-Bromobenzyl alcohol itself can be synthesized through the reduction of 4-bromobenzaldehyde, for example, using sodium borohydride (B1222165) in a solvent like ethanol. ontosight.ai It can also be prepared from 4-bromobenzoic acid using reducing agents like borane. chemicalbook.com

Regioselective Bromination of Benzyl Ethers at the para-Position

Regioselective bromination of benzyl ethers at the para-position can be a route to synthesize this compound derivatives. While direct bromination of aromatic compounds can lead to mixtures of products, methods employing specific reagents and conditions can enhance selectivity. scispace.com

Some studies have explored regioselective bromination of activated aromatic compounds, such as phenols and anisoles, using reagents like N-benzyl-N,N-dimethylanilinium peroxodisulfate in the presence of potassium bromide. These methods can achieve good to excellent selectivity for the para-position. scispace.com Another approach involves using hexamethylenetetramine-bromine (HMTAB) in dichloromethane, where selectivity is influenced by temperature and substituents. researchgate.net

While the search results discuss the regioselective bromination of various aromatic systems and the synthesis of different brominated compounds, direct examples of regioselective bromination of a non-brominated benzyl ether specifically at the para-position to yield this compound were not explicitly detailed. However, the principles of regioselective aromatic bromination using tailored reagents and conditions suggest the potential for such a transformation.

Green Chemistry and Sustainable Synthetic Approaches

The development of environmentally friendly synthetic methods for chemical compounds is a significant area of research.

Solvent-Free Mechanochemical Synthesis

Mechanochemistry, which involves using mechanical force to induce chemical reactions, offers a promising route for solvent-free synthesis, aligning with green chemistry principles. rsc.org, mdpi.com This approach can reduce or eliminate the need for traditional organic solvents, minimizing waste and potential environmental impact.

Mechanochemical reactions can be carried out by grinding solid reactants together, often in a ball mill. rsc.org, chinesechemsoc.org Studies have shown that mechanochemistry can be applied to various reactions, including the formation of ethers. For example, mechanochemical difluoromethylation of alcohols to form difluoromethyl ethers has been reported, proceeding under solvent-free conditions with good yields. chinesechemsoc.org, chinesechemsoc.org The simplicity of the process and the potential for purification by filtration highlight the environmental benefits of these methods. chinesechemsoc.org

While general examples of solvent-free mechanochemical ether synthesis are available, specific detailed procedures for the mechanochemical synthesis of this compound were not found in the provided search results. However, the successful application of mechanochemistry to other ether synthesis suggests its potential applicability to the synthesis of this compound and its derivatives.

Atom-Economical and Waste-Minimizing Protocols

Atom economy is a measure of how efficiently a chemical reaction incorporates the atoms of the reactants into the final product, with higher atom economy indicating less waste generated. Developing synthetic protocols with high atom economy is a key aspect of sustainable chemistry.

Traditional ether synthesis methods, such as the Williamson synthesis, can sometimes involve stoichiometric amounts of bases and produce salts as byproducts, impacting atom economy. organic-chemistry.org

Research is ongoing to develop more atom-economical methods for C-O bond formation, including the synthesis of benzyl ethers. For example, direct alkoxylation of benzylic C(sp³)-H bonds has been explored as a more atom-economical approach, avoiding the need for pre-functionalization of substrates. researchgate.net Some catalytic systems, such as certain iron(II) catalysts, have been shown to facilitate the cross-dehydrative etherification of alcohols, potentially leading to more atom-economical syntheses of unsymmetrical benzyl ethers. researchgate.net

Another example of an atom-economical approach in related chemistry is the use of 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) (TriBOT) as an O-benzylating reagent, which offers high atom economy. organic-chemistry.org

While the search results highlight the importance of atom economy and describe some general strategies for achieving it in ether synthesis and related reactions, specific atom-economical and waste-minimizing protocols exclusively for the synthesis of this compound were not explicitly detailed. However, the principles and methodologies discussed in the context of general benzyl ether synthesis and green chemistry are relevant to the development of such protocols for this compound.

Reactivity and Mechanistic Investigations of 4 Bromobenzyl Ether

Pathways of Ether Cleavage and Functionalization

Cleavage of the ether bond in bis(4-bromobenzyl) ether can be achieved through various methods, including oxidative, reductive, and acid- or base-mediated processes. These reactions typically result in the formation of alcohols, carbonyl compounds, or other functionalized products.

Oxidative cleavage of benzyl (B1604629) ethers is a known method for their deprotection or transformation. Reagents such as 2,3-dichloro-5,6-dicyanobenzo-1,4-quinone (DDQ) or ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN) have been employed for the oxidative cleavage of related benzyl ethers, yielding alcohols antpedia.com. The mechanism often involves the oxidation of the benzylic position. For instance, the oxidation of benzyl ethers to benzoate (B1203000) esters using hypervalent iodine reagents is proposed to be initiated by hydrogen atom abstraction from the benzylic site, followed by single electron transfer nih.gov. Aqueous bromine can also oxidize aliphatic ethers, converting primary alkyl groups to carboxylic acids and secondary alkyl groups to ketones nih.gov. While specific studies on the oxidative cleavage of bis(4-bromobenzyl) ether were not extensively detailed in the search results, these general oxidative methods for benzyl ethers are indicative of potential reaction pathways. Product analysis in such reactions typically involves identifying the corresponding alcohol (4-bromobenzyl alcohol) and potentially carbonyl or carboxylic acid derivatives depending on the oxidant and conditions used.

Reductive cleavage offers an alternative approach to breaking the ether bond. Reductive cleavage of 4-methoxybenzyl (PMB) ethers has been reported using systems like sodium cyanoborohydride and boron trifluoride–diethyl ether complex, yielding the corresponding alcohols antpedia.com. Electrochemical reductive cleavage of the α-O-4 bond in benzyl phenyl ether, a model compound for lignin, has been investigated using nickel catalysis. This process is proposed to involve the interaction of the benzylic side of the ether with the catalyst surface, followed by interaction with adsorbed hydrogen to induce C–O bond scission cnreagent.com. These examples suggest that reductive methods, potentially involving metal catalysts and a reducing agent or electrochemical techniques, could be applied to cleave the benzyl ether bonds in bis(4-bromobenzyl) ether, leading to the formation of 4-bromobenzyl alcohol.

Acid-catalyzed cleavage of ethers is a common method, typically employing strong acids such as HBr or HI. The mechanism involves protonation of the ether oxygen, making the alkyl group a better leaving group. Depending on the substituents, the cleavage can proceed via SN1 or SN2 pathways. Benzyl ethers, due to the stability of the benzylic carbocation, tend to undergo SN1 cleavage under acidic conditions. This would lead to the formation of a carbocation and subsequent reaction with a nucleophile (e.g., halide) or solvent, along with the release of an alcohol.

Base-mediated de-etherification of simple benzyl ethers is less common due to the poor leaving group ability of alkoxides. However, bases are frequently used in conjunction with other reagents or catalysts for ether cleavage or rearrangement reactions. While direct base-mediated cleavage of the ether bond in bis(4-bromobenzyl) ether is unlikely to be efficient, bases play a crucial role in many reactions involving the aryl bromide moiety, as discussed in the following section.

Reactions Involving the Aryl Bromide Substituent

The presence of aryl bromide functionalities on both benzyl groups in bis(4-bromobenzyl) ether makes it a suitable substrate for various cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Aryl bromides are widely utilized electrophiles in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of various substituents onto the aromatic rings of bis(4-bromobenzyl) ether.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl halide (such as the aryl bromide in bis(4-bromobenzyl) ether) with an aryl- or vinylboronic acid or ester in the presence of a palladium catalyst and a base. This allows for the formation of biaryl or vinyl-aryl linkages. Studies on the Suzuki coupling of other 4-bromophenyl derivatives demonstrate the feasibility of this transformation.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond and a substituted alkene. This reaction could be used to introduce vinyl substituents onto the brominated phenyl rings of bis(4-bromobenzyl) ether.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds between an aryl halide and an amine, catalyzed by palladium complexes. This allows for the introduction of amino groups onto the brominated phenyl rings. Examples include the amination of 4-bromophenyl derivatives.

Palladium catalysis is fundamental to the aforementioned cross-coupling reactions. The general catalytic cycle involves several key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl bromide, forming a palladium(II) species.

Transmetalation: The organic group from the coupling partner (e.g., boronic acid in Suzuki coupling, organometallic reagent) is transferred to the palladium center.

cis-to-trans Isomerization: The ligands around the palladium center rearrange.

Reductive Elimination: The new carbon-carbon or carbon-heteroatom bond is formed, and the palladium(0) catalyst is regenerated, completing the cycle.

The efficiency and selectivity of these palladium-catalyzed reactions are significantly influenced by the choice of ligands, base, solvent, and temperature. Various palladium sources and phosphine (B1218219) ligands have been developed to optimize these transformations for different substrates.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

Reaction TypeCoupling PartnerCatalyst (Examples)Base (Examples)Product TypeRelevant Source(s)
Suzuki-MiyauraAryl/Vinylboronic Acid/EsterPd(PPh₃)₄, Pd(OAc)₂K₃PO₄, Na₂CO₃, Cs₂CO₃Biaryl, Vinyl-aryl
HeckAlkenePd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃, Cs₂CO₃Substituted Alkene
Buchwald-Hartwig AminationAminePd(OAc)₂, Pd₂dba₃ with ligandsNaO-t-Bu, K₃PO₄, Cs₂CO₃Arylamine

These cross-coupling reactions provide versatile routes for functionalizing the aryl rings of bis(4-bromobenzyl) ether, allowing for the synthesis of more complex molecules with tailored properties.

Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Buchwald-Hartwig Amination)

Other Transition Metal-Catalyzed Coupling Reactions

The aryl bromide functionality in 4-bromobenzyl ether derivatives can participate in various transition metal-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. For instance, the synthesis of copolymers has been achieved through the Suzuki coupling reaction of triethylene glycol di-4-bromobenzyl ether with 1,4-benzenediboronic acid bis(pinacol) ester. grafiati.com This reaction incorporates the di-4-bromobenzyl ether unit into the polymer backbone, demonstrating the utility of the aryl bromide in palladium-catalyzed coupling processes. grafiati.com

Nucleophilic Substitution Reactions on the Bromine Atom

Aryl halides, such as the 4-bromo group in this compound, are generally less reactive towards standard nucleophilic substitution reactions (SN1 or SN2) compared to alkyl halides. However, the bromine atom can be replaced by various nucleophiles under specific conditions, often involving metal catalysis or harsh reaction environments. smolecule.com While direct examples of nucleophilic substitution replacing the bromine on the this compound ring under standard conditions were not extensively detailed in the search results, the potential for such transformations exists, making it a versatile intermediate in synthetic pathways when appropriate conditions are employed. smolecule.com

Transformations at the Benzylic Carbon Center

The benzylic carbon center in this compound is another key site for chemical transformations, including nucleophilic substitutions, radical reactions, and carbon-carbon bond formation.

Nucleophilic Substitution Reactions (S_N1 and S_N2)

Reactions at the benzylic carbon atom of this compound typically involve the cleavage of the carbon-oxygen ether bond. While detailed mechanistic studies (SN1 or SN2) specifically for the ether cleavage of this compound were not prominently featured in the search results, the benzylic position is known to be susceptible to both SN1 and SN2 type reactions depending on the specific ether structure and reaction conditions. An example of reactivity at the benzylic position includes the cleavage of a this compound using a mixture of liquid hydrogen fluoride (B91410) and anisole, a method employed for deprotection in synthetic sequences. thieme-connect.de

Radical-Mediated Transformations and Intermediate Characterization

Radical reactions involving this compound can potentially occur at either the benzylic carbon or involve the aryl bromide. While the search results mention radical reactions in related contexts, specific radical-mediated transformations directly involving this compound at the benzylic position or detailed characterization of intermediates in such reactions were not extensively described. researchgate.netresearchgate.netarchive.org

Carbon-Carbon Bond Formation Reactions

Beyond transition metal-catalyzed coupling at the aryl bromide (Section 3.2.1.2), carbon-carbon bond formation can also involve the benzylic position of this compound derivatives. The synthesis of a di(4-bromobenzyl) ether derivative has been reported, highlighting its use as a building block in the construction of more complex molecules. tuat.ac.jpresearchgate.nettuat.ac.jpescholarship.orgresearchmap.jp This derivative was utilized for single-crystal X-ray diffraction analysis to confirm the absolute configuration of a natural product, demonstrating its role in synthetic and structural studies that involve creating specific carbon frameworks. researchgate.netescholarship.org Electrochemical methods have also been explored for efficient intermolecular carbon-carbon bond formation reactions, and research in this area has involved compounds potentially related to this compound derivatives as part of broader studies on redox-tagged molecules. tuat.ac.jpresearchmap.jp

Theoretical Elucidation of Reaction Mechanisms and Pathways

Theoretical studies using computational chemistry methods are valuable for understanding the intricate mechanisms and pathways of chemical reactions. While specific theoretical studies focused solely on the reaction mechanisms of this compound itself were not extensively detailed in the provided search snippets, theoretical calculations have been employed to rationalize experimental observations in related chemical transformations. researchgate.netresearchgate.net Research involving redox-tag processes and electron transfer-induced reactions, where this compound derivatives might be relevant, has included mechanistic analysis using theoretical approaches. tuat.ac.jpresearchmap.jp These studies contribute to a broader understanding of the factors governing reactivity and selectivity in organic reactions involving similar functional groups.

Detailed Reaction Coordinate Analysis

Detailed reaction coordinate analysis provides crucial insights into the energy profile of a chemical reaction, mapping the energy changes as reactants transform into products through transition states and intermediates. This analysis typically involves computational methods to determine the structures and energies of these critical points along the reaction pathway, revealing activation energies and the feasibility of different mechanistic routes.

For compounds containing the this compound functional group, potential reaction pathways could involve transformations at the benzylic carbon, cleavage of the carbon-oxygen ether bond, or reactions involving the aromatic bromine substituent. For instance, reactions at the benzylic position might proceed via nucleophilic substitution mechanisms (SN1 or SN2), depending on the specific leaving group (if the ether oxygen were displaced) or the attacking nucleophile. Ether cleavage can occur under acidic or basic conditions, or through reductive or oxidative processes. Reactions involving the bromine atom on the aromatic ring could include nucleophilic aromatic substitution under harsh conditions or participation in cross-coupling reactions.

While general mechanistic principles for these reaction types are well-established, specific, detailed reaction coordinate analyses (e.g., computational studies calculating transition states and activation barriers) for reactions involving the this compound moiety were not extensively detailed in the surveyed literature. Studies often focus on the synthetic outcomes and reaction conditions rather than in-depth theoretical mechanistic investigations at the atomic level of reaction coordinates. One study briefly mentions HOMO-LUMO gaps for a compound with a 2-(4-bromobenzyl) tether, relating these to electronic stability and potential reactivity, which is a component of understanding reaction pathways, but not a full reaction coordinate analysis wikipedia.org.

The absence of readily available detailed reaction coordinate analyses in the general scientific literature surveyed suggests that while the synthetic utility and reactivity patterns of 4-bromobenzyl ethers are explored, comprehensive theoretical studies detailing the energy profiles of their specific transformations may be less common or reported in highly specialized journals or computational chemistry databases not covered by the general search.

Influence of Solvent Polarity on Reaction Selectivity and Rate

Solvent polarity plays a significant role in influencing the rate and sometimes the selectivity of chemical reactions by stabilizing or destabilizing reactants, transition states, and intermediates. For reactions involving the this compound moiety, the effect of solvent polarity depends heavily on the specific reaction mechanism.

Nucleophilic substitution reactions at the benzylic carbon, such as those involved in the formation or cleavage of the ether linkage, are known to be sensitive to solvent polarity. For SN1-like mechanisms, which involve the formation of a carbocation intermediate, polar protic solvents tend to accelerate the reaction by stabilizing the developing charge in the transition state and the subsequent carbocation. Conversely, SN2 reactions, which proceed via a concerted transition state with partial negative charge development, are often favored by polar aprotic solvents, which can solvate cations effectively but interact less strongly with anions, thus leaving the nucleophile more reactive.

In the synthesis of compounds containing the this compound group, polar aprotic solvents like N,N-dimethylformamide (DMF) (PubChem CID 6228) nih.govwikipedia.orgacgih.orgacgih.org and dimethyl sulfoxide (B87167) (DMSO) (PubChem CID 679) nih.govfishersci.sefishersci.fiuni.lu have been reported as solvents for reactions likely involving nucleophilic substitution, such as the reaction of 4-bromobenzyl bromide with a nucleophile fishersci.nlfishersci.ca. The use of these solvents is consistent with facilitating SN2-type reactions at the benzylic carbon of 4-bromobenzyl bromide, where a leaving group (bromide) is displaced.

For ether cleavage reactions, the solvent system is also critical. Acid-catalyzed ether cleavage, which can involve protonation of the oxygen and subsequent departure of a carbocation or attack by a nucleophile, is typically carried out in polar protic solvents. Reductive cleavage methods, such as those involving silanes and iodine, have been explored, and the choice of solvent, such as ethyl acetate (B1210297) (PubChem CID 8857) nih.govfishersci.cafishersci.co.uknih.gov, has been shown to impact yield wikipedia.org. In one study on the deprotection of aryl benzyl ethers, including 4-bromophenyl benzyl ether, ethyl acetate was found to be the most suitable solvent among tested options including 1,2-dichloroethane, dichloromethane, acetonitrile, toluene (B28343), and 1,4-dioxane, yielding a high percentage of the debenzylated product wikipedia.org. This suggests that for this specific deprotection method, the polarity and other properties of ethyl acetate are optimal for the reaction pathway.

While specific, systematic studies detailing the quantitative effects of a wide range of solvent polarities on the reaction rates and selectivities of various transformations of this compound were not prominently found, the reported synthetic procedures and deprotection methods highlight the empirical understanding of solvent effects in reactions involving this functional group. Polar aprotic solvents are favored for nucleophilic substitutions at the benzylic carbon, while the optimal solvent for ether cleavage depends on the specific reagents and mechanism employed.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Bis(4-bromobenzyl) ether12548636
N,N-dimethylformamide6228
Dimethyl sulfoxide679
Acetone (B3395972)180
Ethyl acetate8857
Ethanol702
4-Bromobenzyl bromide68527
4-Bromobenzyl alcohol70119
4-bromophenyl benzyl ether12

Data Table: Solvents Mentioned in Reactions Involving this compound Moiety

SolventPolarity (Qualitative)Mentioned Reaction TypeReference
N,N-dimethylformamidePolar AproticSynthesis (Nucleophilic Substitution) fishersci.nlfishersci.caguidetopharmacology.org
Dimethyl sulfoxidePolar AproticSynthesis (Nucleophilic Substitution) fishersci.fifishersci.nl
AcetonePolar AproticSynthesis (Nucleophilic Substitution), Purification fishersci.canewdrugapprovals.org
Ethyl acetatePolar AproticDeprotection (Ether Cleavage), Purification wikipedia.orgguidetopharmacology.org
EthanolPolar ProticWilliamson Ether Synthesis fishersci.fi
1,2-dichloroethaneNonpolar/Weakly PolarDeprotection (Ether Cleavage) wikipedia.org
DichloromethaneNonpolar/Weakly PolarDeprotection (Ether Cleavage) wikipedia.org
AcetonitrilePolar AproticDeprotection (Ether Cleavage), Reaction Medium wikipedia.orgnewdrugapprovals.orguni.lu
TolueneNonpolarDeprotection (Ether Cleavage) wikipedia.org
1,4-dioxanePolar AproticDeprotection (Ether Cleavage) wikipedia.org

Applications As a Reagent and Intermediate in Advanced Organic Synthesis

Strategic Building Block for Complex Organic Molecular Architectures

In the construction of complex organic molecules, chemists rely on a toolbox of reliable and predictable chemical synthons, or "building blocks". chemistryworld.comsemanticscholar.org 4-Bromobenzyl ether and its derivatives fit this role adeptly due to their dual functionality. The ether portion of the molecule provides a stable linkage, while the bromo-substituted aromatic ring offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the sequential and controlled introduction of molecular complexity.

Researchers utilize these building blocks to assemble intricate molecular frameworks. semanticscholar.org The 4-bromobenzyl group can be readily incorporated into a target molecule and, at a later synthetic stage, the carbon-bromine bond can be transformed to create new carbon-carbon or carbon-heteroatom bonds. This strategic utility makes it a key intermediate in multi-step syntheses where precise control over reactivity and molecular architecture is paramount. For instance, para-bromobenzyl (PBB) ethers are known to be precursors for other functional groups, highlighting their role in elaborate synthetic pathways. acs.org

Utility in Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful technique for drug discovery and materials science, enabling the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.gov This process relies on the systematic and repetitive combination of various building blocks. nih.gov

The structural features of this compound make it a suitable building block for generating such libraries. Its core scaffold can be diversified at two key points: the ether linkage and the aromatic bromine atom. A variety of alcohols can be used to form the initial ether, and the bromine atom can subsequently be subjected to a wide range of coupling reactions with different partners (e.g., boronic acids, amines, etc.). This two-dimensional diversification strategy allows for the creation of a large matrix of distinct compounds from a single core structure, which can then be screened for desired biological or material properties.

Table 1: Potential Diversification of this compound in Library Synthesis
Core StructureDiversification Point 1 (Ether Synthesis)Diversification Point 2 (Cross-Coupling)Resulting Library
4-Bromobenzyl ScaffoldReaction with various alcohols (R-OH)Reaction of bromide with various coupling partners (e.g., Ar-B(OH)₂)A diverse collection of 4-(alkoxymethyl)-1,1'-biphenyl derivatives

Precursor for Advanced Materials and Polymeric Systems

The reactivity and structural characteristics of this compound also make it a valuable precursor in materials science, particularly for the synthesis of specialty polymers.

Poly(aryl ether)s are a class of high-performance polymers known for their thermal and chemical stability. mdpi.com Introducing specific functional groups as pendant moieties on the polymer backbone can tailor their properties for specific applications. Monomers containing a 4-bromobenzyl group can be incorporated into the polymerization process. The resulting polymer will feature pendant bromobenzyl groups along its chain.

These bromine atoms serve as reactive sites for post-polymerization modification. This approach allows for the synthesis of a base poly(aryl ether) backbone which can then be functionalized in various ways, creating a family of related polymers with different properties from a single parent polymer. For example, a series of novel poly(amine ether)s have been synthesized using aromatic bis(4-bromophenyl) ether as a monomer in palladium-catalyzed polycondensation reactions. researchgate.net This demonstrates the utility of the aryl bromide functionality in forming the polymer backbone itself.

Proton exchange membranes (PEMs) are critical components of fuel cells. mdpi.com The performance of these membranes is highly dependent on the structure of the constituent polymer. Aromatic polymers, such as poly(aryl ether sulfone)s and poly(aryl ether ketone)s, are often investigated for this application due to their inherent stability. mdpi.comresearchgate.net

Strategic Use in Protecting Group Chemistry

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This temporary block is known as a protecting group. libretexts.org

The benzyl (B1604629) (Bn) ether is a widely used protecting group for alcohols due to its general stability and the various methods available for its removal (deprotection). libretexts.orgorganic-chemistry.org By introducing a substituent onto the aromatic ring of the benzyl group, its electronic properties can be tuned, altering its stability and reactivity. The 4-bromobenzyl (PBB) ether is one such electronically tuned variant. acs.org

The electron-withdrawing nature of the bromine atom slightly modifies the stability of the PBB ether compared to an unsubstituted benzyl ether. It is typically installed using the Williamson ether synthesis, where an alcohol is deprotonated with a base (like sodium hydride) and reacted with 4-bromobenzyl bromide. acs.orgorganic-chemistry.org

The true strategic value of the PBB group lies in its ability to be converted into other functional groups while still attached to the protected alcohol. For example, the aryl bromide can be transformed into an arylsiletane, creating a para-siletanylbenzyl (PSB) ether, which has unique deprotection conditions. acs.org This orthogonality allows for selective deprotection in the presence of other protecting groups, a crucial requirement in the synthesis of highly complex molecules.

Table 2: Comparison of Benzyl-Type Protecting Groups for Alcohols
Protecting GroupAbbreviationTypical InstallationCommon Deprotection MethodsKey Feature
Benzyl etherBnNaH, Benzyl bromideHydrogenolysis (H₂, Pd/C)General, robust protection
4-Methoxybenzyl etherPMBNaH, PMB-ClOxidative cleavage (DDQ, CAN)Easier to cleave than Bn
This compoundPBBNaH, PBB-BrHydrogenolysis; can be converted to other groupsAllows for post-protection modification of the protecting group itself

Selective Removal Strategies and Orthogonal Protecting Group Methodologies

The strategic removal of a protecting group in the presence of others, a concept known as orthogonal protection, is a critical element in the synthesis of complex molecules like oligosaccharides and natural products. organic-chemistry.orguchicago.edu The this compound excels in this role due to its differential stability towards various classes of reagents compared to other common protecting groups.

Reductive Cleavage

One of the most common methods for the deprotection of benzyl-type ethers is catalytic hydrogenolysis. This method is generally effective for the cleavage of 4-bromobenzyl ethers. However, the electron-withdrawing nature of the bromine atom can make the C-O bond stronger and thus the hydrogenolysis of PBB ethers can be slower compared to unsubstituted benzyl ethers. This difference in reactivity can sometimes be exploited for selective deprotection.

For instance, while both benzyl and 4-bromobenzyl ethers are susceptible to cleavage by catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source), the reaction conditions can often be tuned to selectively remove a more labile group while leaving the PBB ether intact. More aggressive conditions are typically required for the complete cleavage of the PBB group. Catalytic transfer hydrogenation, utilizing reagents like formic acid or cyclohexadiene as the hydrogen source in the presence of a palladium catalyst, offers a milder alternative to traditional hydrogenation and can also be employed for the removal of PBB ethers. organic-chemistry.org

Oxidative Cleavage

Oxidative methods provide a powerful avenue for the deprotection of benzyl-type ethers, and the reactivity is highly dependent on the electronic nature of the aromatic ring. Electron-rich benzyl ethers, such as the PMB group, are readily cleaved by mild oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). acs.orgnih.gov In stark contrast, the electron-deficient this compound is significantly more resistant to these conditions. nih.gov

This pronounced difference in reactivity allows for the highly selective removal of PMB ethers in the presence of PBB ethers with excellent yields. For example, treatment of a compound bearing both PMB and PBB ethers with DDQ will result in the exclusive cleavage of the PMB group, leaving the PBB ether untouched. This orthogonality is a cornerstone of modern protecting group strategy in carbohydrate chemistry and the synthesis of other complex molecules. While PBB ethers can be cleaved oxidatively, it typically requires more forcing conditions or different reagents compared to their electron-rich counterparts.

Stability Under Acidic Conditions

A key feature of the this compound is its notable stability under a range of acidic conditions that are commonly used to remove other protecting groups. This stability allows for its use in orthogonal protection schemes where acid-labile groups need to be selectively cleaved.

A prime example is its stability relative to the 4-(3,4-dimethoxyphenyl)benzyl (DMPBn) ether. The DMPBn group is designed to be cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane. Research has demonstrated that under these specific conditions, 4-bromobenzyl ethers, along with standard benzyl ethers and various ester functionalities, remain completely intact. This allows for the selective deprotection of a hydroxyl group that was protected as a DMPBn ether, without affecting a PBB-protected hydroxyl group in the same molecule.

The following interactive table summarizes the stability of the this compound in the presence of various deprotection conditions for other common protecting groups, highlighting its role in orthogonal strategies.

Protecting Group to be CleavedReagent/ConditionsStability of this compound
p-Methoxybenzyl (PMB)DDQ, CH₂Cl₂/H₂OStable
4-(3,4-Dimethoxyphenyl)benzyl (DMPBn)TFA, CH₂Cl₂Stable
Silyl (B83357) Ethers (e.g., TBS, TIPS)Fluoride (B91410) sources (e.g., TBAF)Stable
Silyl Ethers (e.g., TMS, TES)Mild aqueous acidStable
Esters (e.g., Acetate (B1210297), Benzoate)Basic hydrolysis (e.g., NaOMe, LiOH)Stable
CarbonatesBasic conditionsStable

Conversely, conditions can be chosen to selectively remove the this compound while leaving other protecting groups intact. The following table outlines some of the methods for the selective cleavage of the PBB group and the stability of other common protecting groups under these conditions.

Reagent/Conditions for PBB CleavageStable Protecting GroupsLabile Protecting Groups
Stronger Hydrogenolysis (e.g., H₂, Pd/C, higher pressure/temp)Silyl ethers, Esters, CarbonatesAlkenes, Alkynes, Nitro groups
Strong Lewis Acids (e.g., BCl₃)Some silyl ethers (e.g., TBDPS)Other benzyl ethers, some esters
Dissolving Metal Reduction (e.g., Na/NH₃)Silyl ethers, some estersAlkynes, some aromatic systems

The strategic application of these selective removal techniques and an understanding of the orthogonal relationship between the this compound and other protecting groups are critical for the successful execution of complex, multi-step organic syntheses. The ability to deprotect one hydroxyl group while leaving others masked allows for the sequential and regioselective modification of polyfunctional molecules, which is a fundamental requirement in the construction of intricate molecular architectures.

Advanced Spectroscopic and Structural Characterization of 4 Bromobenzyl Ether and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 4-bromobenzyl ether and its derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of the molecular structure.

High-resolution ¹H NMR spectroscopy is instrumental in identifying the types of protons and their connectivity within a molecule. In the case of a derivative such as 4-bromobenzyl methyl ether, the spectrum reveals distinct signals for each proton environment.

The aromatic region typically displays a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromomethyl group (H-2, H-6) are electronically distinct from the protons ortho to the bromine atom (H-3, H-5), resulting in two doublets. The benzylic protons (CH₂) appear as a singlet, as they lack adjacent protons to couple with. In the case of 4-bromobenzyl methyl ether, an additional singlet corresponding to the methoxy (B1213986) (OCH₃) protons is observed.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for 4-Bromobenzyl Methyl Ether in CDCl₃

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (H-2, H-6) ~7.45 d ~8.5
Aromatic (H-3, H-5) ~7.20 d ~8.5
Benzylic (CH₂) ~4.40 s -

Note: Data is representative and may vary slightly based on solvent and experimental conditions.

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom gives a single peak, allowing for the determination of the total number of distinct carbon environments.

For this compound, the spectrum would show signals for the benzylic carbon, the ether-linked carbon, and the four distinct carbons of the aromatic ring (two protonated and two quaternary). The carbon atom attached to the electronegative bromine (C-4) is typically deshielded, while the ipso-carbon (C-1) attached to the CH₂O- group also shows a distinct chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Benzylic (CH₂) 70-75
C-1 (ipso) 137-139
C-2, C-6 128-130
C-3, C-5 131-133

Note: These are predicted values based on typical chemical shift ranges for similar structural motifs. libretexts.orgoregonstate.edu

Two-dimensional (2D) NMR experiments are crucial for establishing detailed connectivity and spatial relationships within a molecule, especially for more complex derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a derivative of this compound, COSY would show a cross-peak between the coupled aromatic protons (H-2/H-6 and H-3/H-5), confirming their ortho relationship. No correlations would be observed for the benzylic and methoxy singlets. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique would definitively assign the proton signals to their corresponding carbon atoms. For example, it would show correlations between the aromatic proton signals and their attached carbons (C-2/H-2, C-3/H-3, etc.) and a correlation between the benzylic proton signal and the benzylic carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For this compound, HMBC would show correlations from the benzylic protons (CH₂) to the aromatic carbons C-1, C-2, and C-6, confirming the attachment of the bromobenzyl group. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled. In a sterically hindered derivative, NOESY could reveal through-space interactions between the benzylic protons and the ortho-protons of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can be used to deduce structural features through fragmentation analysis.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The calculated exact mass for this compound (C₁₄H₁₂Br₂O) is 355.92344 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this value would confirm the molecular formula, taking into account the characteristic isotopic pattern of bromine.

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The analysis of these fragmentation patterns provides valuable structural information. libretexts.org For this compound, key fragmentation pathways would include:

Benzylic Cleavage: The most common fragmentation for benzyl (B1604629) ethers is the cleavage of the C-O bond to form a stable benzyl cation. youtube.commiamioh.edu For this compound, this would result in the formation of the 4-bromobenzyl cation. Due to the presence of bromine, this fragment would appear as a pair of peaks of nearly equal intensity at m/z 169 and 171, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Loss of the Bromobenzyl Group: Cleavage can also lead to the loss of a bromobenzyl radical, with the charge being retained on the other half of the molecule.

Tropylium (B1234903) Ion Formation: The 4-bromobenzyl cation can further fragment by losing a bromine atom to form a benzyl cation at m/z 91, which can then rearrange to the stable tropylium ion.

Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring can lead to smaller ions, though the bromobenzyl cation is typically a very prominent peak. nih.gov

The presence of the characteristic isotopic signature of bromine in the molecular ion and key fragments is a definitive indicator of a bromo-substituted compound. miamioh.edu

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated analytical methods, which couple a separation technique with a spectroscopic method, are powerful tools for the identification and characterization of this compound and its derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable for analyzing complex mixtures and confirming the identity of synthesized compounds.

In GC-MS analysis, the retention time and the mass spectrum serve as key identifiers. While specific retention data for this compound depends on the column and conditions used, the mass spectrum is predictable based on its structure. The fragmentation pattern in Electron Ionization (EI) mass spectrometry for this compound would be expected to show characteristic peaks resulting from the cleavage of the ether bond and the isotopic pattern of bromine.

Expected Fragmentation in Mass Spectrometry:

Molecular Ion Peak [M]+: A peak corresponding to the molecular weight of the compound (C₁₄H₁₂Br₂O), which would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Tropylium Ion: A prominent peak at m/z 169/171 (BrC₇H₆⁺) formed by the cleavage of the ether linkage and rearrangement to the stable bromotropylium ion. This is a common fragmentation pathway for benzyl compounds.

Other Fragments: Peaks corresponding to the loss of bromine or other smaller fragments.

For instance, the related compound 4-bromobenzyl alcohol shows a top peak at m/z 107 in its GC-MS spectrum, corresponding to the loss of the bromine atom, while 4-bromobenzyl bromide shows key peaks at m/z 169 and 171. nih.govnih.gov These patterns in related structures help predict the behavior of this compound under MS conditions. LC-MS is employed for less volatile or thermally unstable derivatives, providing molecular weight information often through soft ionization techniques like Electrospray Ionization (ESI).

Table 1: Predicted Mass Spectrometry Data for this compound

Fragment IonPredicted m/z (mass-to-charge ratio)Significance
[C₁₄H₁₂Br₂O]⁺ (Molecular Ion)354/356/358Indicates the molecular weight and shows the isotopic pattern for two bromine atoms.
[BrC₇H₆]⁺ (Bromotropylium ion)169/171Characteristic fragment from benzylic cleavage, showing the isotopic pattern for one bromine atom.
[C₇H₇O]⁺107Represents the other half of the molecule after ether bond cleavage.
[C₇H₇]⁺91Tropylium ion, a common fragment in benzyl compounds.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features: the aromatic ring, the ether linkage, and the carbon-bromine bond.

The main absorptions are governed by the vibrations of these specific groups. vscht.czorgchemboulder.com

Aromatic C-H Stretch: This appears as a series of bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aliphatic C-H Stretch: The C-H bonds of the methylene (B1212753) (-CH₂-) bridge show stretching vibrations in the region of 3000-2850 cm⁻¹.

C-O-C Ether Stretch: The most characteristic band for an ether is the strong, often broad, C-O stretching vibration, which for aryl-alkyl ethers typically appears in the 1300-1000 cm⁻¹ region. orgchemboulder.com An asymmetric stretch is usually found around 1250 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon stretching within the benzene ring.

C-Br Stretch: The stretching vibration for the carbon-bromine bond is found in the fingerprint region, typically between 600 and 500 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (oop) bending vibrations for the substituted benzene ring appear in the 900-675 cm⁻¹ region. The specific pattern can provide information about the substitution pattern on the ring (in this case, 1,4- or para-substitution). vscht.cz

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3100-3000C-H StretchAromatic Ring
3000-2850C-H Stretch-CH₂- (Aliphatic)
1600-1450C=C Stretch (in-ring)Aromatic Ring
~1250C-O-C Asymmetric StretchAryl-Alkyl Ether
~820C-H Out-of-Plane Bend1,4-Disubstituted Aromatic
600-500C-Br StretchAryl Halide

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

A key application is the derivatization of complex natural products. For example, the absolute configuration of Stachybotrin C was confirmed by synthesizing its di(4-bromobenzyl) ether derivative. This derivative yielded single crystals suitable for X-ray diffraction analysis, which was not possible with the original compound. researchgate.net This highlights the utility of the this compound moiety in promoting crystallization.

The analysis of crystal structures of various compounds containing the 4-bromobenzyl group reveals important supramolecular interactions. The bromine atom often participates in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. In the crystal structure of [(4-bromobenzyl)triphenylphosphonium] tetrabromoantimony(III), weak interactions are observed between the bromo substituent of the cation and a bromido ligand of the anion. researchgate.net Similarly, studies on other 4-bromophenyl derivatives show how these groups influence crystal packing through various C-H···π and halogen-based interactions. nih.gov

Table 3: Representative Crystallographic Data for a 4-Bromobenzyl Derivative

Crystal Data for [(4-bromobenzyl)triphenylphosphonium] tetrabromoantimony(III) researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5893(1)
b (Å)14.7743(2)
c (Å)18.9737(3)
β (°)102.279(1)
Volume (ų)2900.52(7)

This crystallographic data provides the fundamental unit cell dimensions for a molecule containing the 4-bromobenzyl group, forming the basis for detailed analysis of its solid-state structure.

Theoretical and Computational Studies on 4 Bromobenzyl Ether Reactivity and Structure

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy, which in turn dictate a molecule's stability and chemical behavior.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For substituted benzyl (B1604629) ethers, DFT methods, particularly using the B3LYP functional with a 6-31G(d,p) basis set, have been effectively used to optimize molecular geometries and predict spectroscopic properties. The electronic structure of 4-Bromobenzyl ether is characterized by the interplay between the electron-withdrawing bromine atom and the electron-donating ether group, mediated by the aromatic π-system. The bromine atom, through its inductive effect, withdraws electron density from the benzene (B151609) ring, while the ether oxygen donates electron density through resonance.

The stability and energetics of the molecule are determined by its total electronic energy, calculated after geometry optimization. Different conformers, arising from rotation around the C-O-C bonds, will have distinct energies, with the lowest energy conformer representing the most stable structure. DFT calculations can precisely quantify these energy differences, providing insight into the conformational preferences of the molecule. The electronic properties of polybrominated diphenyl ethers have been shown to be highly dependent on the specific pattern of bromination, which significantly influences their calculated polarisabilities and quadrupole moments. nih.gov

Table 1: Representative DFT-Calculated Energetic Properties for a Substituted Benzyl Ether (Note: Data is illustrative for a generic substituted benzyl ether as specific data for this compound is not available in the cited literature.)

PropertyCalculated ValueUnits
Total Electronic Energy-2850.5Hartrees
Dipole Moment2.1Debye
Rotational Barrier (C-O)3.5kcal/mol

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the ether oxygen atom. The LUMO is likely to be distributed over the aromatic ring and particularly influenced by the antibonding orbitals associated with the C-Br bond.

DFT calculations can accurately determine the energies of these orbitals and visualize their spatial distribution. In related studies of compounds containing a 4-bromobenzyl moiety, the HOMO-LUMO gap has been a crucial parameter for understanding electronic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap is associated with lower kinetic stability and higher chemical reactivity. mdpi.com

Table 2: Illustrative Frontier Orbital Energies for a Bromo-Aromatic Compound (Note: Values are representative and not specific to this compound.)

OrbitalEnergy
HOMO-6.8 eV
LUMO-1.2 eV
HOMO-LUMO Gap 5.6 eV

Transition State Modeling and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the mechanism of a chemical reaction, it is crucial to characterize the transition state (TS), which is the highest energy point along the reaction pathway. Transition state modeling involves locating this saddle point on the potential energy surface. Once the TS is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the minimum energy path connecting the transition state to the reactants and products, confirming that the identified TS indeed corresponds to the reaction of interest.

For reactions involving this compound, such as nucleophilic substitution at the benzylic carbon or cleavage of the ether bond, TS modeling would reveal the geometry and energy of the activated complex. For instance, in a Williamson ether synthesis reaction involving 4-bromobenzyl bromide, the transition state for the SN2 reaction is a key focus for understanding chemoselectivity. chegg.com IRC calculations would then trace the geometric changes—bond breaking and formation—as the system progresses from reactants through the transition state to the final products. This provides a detailed, step-by-step visualization of the reaction mechanism at the molecular level.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how molecules interact.

For this compound, MD simulations can be used to explore its conformational landscape. By simulating the molecule's movement over nanoseconds, one can identify the most populated conformations and the pathways for interconversion between them. This is particularly useful for flexible molecules with multiple rotatable bonds. Furthermore, MD simulations can model intermolecular interactions by placing the molecule in a simulated environment, such as a solvent box or in the presence of other molecules. This allows for the study of how this compound interacts with its surroundings through forces like van der Waals interactions, dipole-dipole interactions, and potential halogen bonding involving the bromine atom. Studies on benzyl alcohol and other benzyl alkyl ethers have successfully used MD simulations to investigate their distribution, orientation, and dynamics within model bilayers. nih.govacs.org

Continuum Solvation Models and Explicit Solvent Effects on Reaction Pathways

Chemical reactions are most often carried out in a solvent, which can have a profound impact on reaction rates and pathways. Computational models can account for these solvent effects in two primary ways: continuum (implicit) models and explicit solvent models.

Continuum solvation models treat the solvent as a continuous medium with a defined dielectric constant, surrounding a cavity that contains the solute molecule. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent on the solute's structure and energy.

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the simulation. This approach is computationally more demanding but is necessary when specific solute-solvent interactions, such as hydrogen bonding, play a critical role in the reaction mechanism. A hybrid approach, where a few explicit solvent molecules are treated quantum mechanically along with the solute in a continuum field, can offer a balance of accuracy and efficiency. For reactions of this compound, these models would be essential for accurately predicting activation energies and reaction outcomes in different solvent environments.

Correlation and Validation of Theoretical Predictions with Experimental Data

The ultimate test of any computational model is its ability to reproduce and predict experimental results. Therefore, it is crucial to correlate and validate theoretical predictions with available experimental data.

For this compound, calculated properties can be compared with experimental findings. For example, DFT-calculated NMR chemical shifts for a series of substituted benzyl ethers have shown good agreement with experimental values, validating the chosen computational methodology. Similarly, calculated vibrational frequencies can be compared to experimental IR and Raman spectra. Predicted reaction barriers and mechanisms can be validated against experimentally determined reaction rates and product distributions. This process of validation is essential for establishing the reliability of the computational models and ensuring that they provide a chemically meaningful description of the system. In cases where experimental data is unavailable, high-level computational methods, such as coupled-cluster theory, can serve as a benchmark for more cost-effective DFT calculations. researchgate.net

Table 3: Comparison of Calculated vs. Experimental Properties for a Substituted Benzyl Ether (Note: Data is illustrative of the validation process for this class of compounds.)

PropertyCalculation MethodCalculated ValueExperimental Value
17O NMR Chemical ShiftGIAO/B3LYP/6-31++G(d,p)55.3 ppm51.3 ppm
C-Br Vibrational Freq.B3LYP/6-31G(d,p)650 cm-1645 cm-1

Advanced Derivatization Strategies for Analytical and Specialized Synthetic Purposes

Derivatization for Chromatographic Analysis (GC, LC)

In chromatography, derivatization is often necessary for analytes that exhibit low volatility, poor thermal stability, or insufficient detector response. sigmaaldrich.com The conversion of polar functional groups into less polar, more volatile derivatives is a common strategy to make them amenable to gas chromatography (GC) analysis. gcms.cz

Silylation is a widely used derivatization technique in GC that involves replacing an active hydrogen in functional groups like alcohols, phenols, carboxylic acids, and amines with a trimethylsilyl (TMS) group. sigmaaldrich.com This process reduces the polarity and intermolecular hydrogen bonding of the analyte, thereby increasing its volatility and thermal stability. researchgate.net Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which is often used with a catalyst like trimethylchlorosilane (TMCS) for moderately hindered or slowly reacting compounds. sigmaaldrich.com The general order of reactivity for a given silylating reagent is typically alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.com

While 4-bromobenzyl ether itself, lacking active hydrogens, is not a candidate for silylation, the formation of 4-bromobenzyl ethers from polar analytes (e.g., phenols) represents an alternative chemical strategy—alkylation—to achieve similar analytical goals of enhanced volatility and improved chromatographic performance.

Alkylation is a robust derivatization method that introduces an alkyl group to an analyte, effectively masking polar functional groups. The use of 4-bromobenzyl bromide as an alkylating agent allows for the conversion of compounds with active hydrogens, such as phenols, carboxylic acids, and thiols, into their corresponding 4-bromobenzyl ethers or esters.

This strategy is analogous to the well-established use of pentafluorobenzyl bromide (PFBBr) for derivatizing acidic compounds. sigmaaldrich.comepa.gov The resulting this compound derivative is significantly more volatile and less polar than the parent analyte, facilitating separation and analysis by GC. Furthermore, the presence of the bromine atom makes the derivative highly responsive to electron capture detection (ECD), a sensitive technique for analyzing halogenated compounds. sigmaaldrich.com This allows for trace-level quantification of the original analytes. In the context of liquid chromatography-mass spectrometry (LC-MS), derivatization with reagents like 4-bromobenzyl bromide can be employed for the sensitive screening of potential genotoxic impurities, such as alkyl halides, in pharmaceutical substances. nih.gov

Table 1: Comparison of Derivatization Strategies for GC Analysis

Strategy Target Functional Groups Reagent Example Purpose
Silylation -OH, -COOH, -NH₂, -SH BSTFA Increase volatility, decrease polarity
Alkylation -OH, -COOH, -SH 4-Bromobenzyl bromide Increase volatility, enhance ECD response

Aldehydes and ketones can be challenging to analyze directly due to their reactivity and, in some cases, volatility. A common strategy for their analysis involves a two-step derivatization process. First, the carbonyl compound is "trapped" by reacting it with a hydroxylamine reagent, such as hydroxylamine hydrochloride, to form a more stable oxime.

Subsequently, the oxime can be alkylated to form an even more stable oxime ether. The use of 4-bromobenzyl bromide in the second step yields an O-(4-bromobenzyl)oxime. This derivative is thermally stable and possesses excellent chromatographic properties, making it well-suited for GC-MS analysis. The brominated moiety also provides a sensitive handle for ECD, as well as a characteristic isotopic signature for mass spectrometry, aiding in identification. This approach allows for the selective trapping and subsequent quantitative analysis of carbonyl compounds from complex matrices. researchgate.net

Derivatization for Spectroscopic Enhancement and Signal Amplification

The introduction of a 4-bromobenzyl group can significantly enhance an analyte's response in various spectroscopic techniques. This is primarily due to the "heavy atom" effect of bromine.

In mass spectrometry (MS), the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) of nearly equal natural abundance, imparts a characteristic A+2 isotopic pattern to the molecular ion and fragment ions. This distinctive doublet signal serves as a clear diagnostic tool, facilitating the identification of the derivatized analyte amidst a complex chemical background and distinguishing it from non-derivatized components.

In the field of X-ray crystallography, derivatization with a heavy atom is a classic method for solving the "phase problem". nih.gov X-rays are scattered by an atom's electrons, so elements with a higher atomic number, like bromine, scatter X-rays more strongly than the lighter atoms (C, H, N, O) that constitute most organic molecules. nih.govresearchgate.net By covalently incorporating a 4-bromobenzyl group into a molecule that is difficult to crystallize or phase, the resulting derivative often yields higher quality crystals. The strong scattering from the bromine atom can then be used to determine the initial phases of the diffraction data, ultimately enabling the determination of the full three-dimensional molecular structure.

Derivatization for Chiral Resolution and Absolute Configuration Determination

Determining the absolute stereochemistry of chiral molecules is a critical task in pharmaceutical and natural product chemistry. While chiral chromatography can separate enantiomers, it does not reveal their absolute configuration (i.e., which is R and which is S). Single-crystal X-ray crystallography is the definitive method for this purpose.

However, many chiral molecules, particularly oils or compounds that crystallize poorly, are not amenable to direct X-ray analysis. A powerful strategy is to derivatize the chiral analyte with a reagent that promotes crystallization and contains a heavy atom. By converting a chiral alcohol or amine into its this compound or amine derivative, the likelihood of obtaining high-quality single crystals suitable for X-ray diffraction is greatly increased.

Once a suitable crystal of the derivative is obtained and diffraction data are collected, the presence of the bromine atom allows for the use of anomalous dispersion. This effect, measured at specific X-ray wavelengths, enables the unambiguous determination of the absolute configuration of every chiral center in the molecule. This approach was effectively demonstrated in the structural elucidation of a naproxen derivative, where a 4-bromobenzyl ester was synthesized to facilitate its crystal structure analysis. researchgate.net

Table 2: Applications of 4-Bromobenzyl Derivatization in Structural Analysis

Analytical Technique Purpose of Derivatization Key Feature of 4-Bromobenzyl Group
Mass Spectrometry Signal Amplification & Identification Characteristic ⁷⁹Br/⁸¹Br isotopic pattern
X-ray Crystallography Solving the phase problem Strong X-ray scattering by heavy Br atom
X-ray Crystallography Absolute Configuration Determination Facilitates anomalous dispersion measurement

Emerging Research Directions and Future Prospects of 4 Bromobenzyl Ether Chemistry

Development of Novel Catalytic Systems for Efficient and Selective Transformations

The transformation of 4-bromobenzyl ether is a key focus in the development of advanced catalytic systems. The presence of both an aryl bromide and a benzyl (B1604629) ether moiety within its structure allows for a diverse range of chemical modifications. Research is actively pursuing novel catalysts that can selectively target these functional groups, leading to more efficient and controlled synthetic outcomes.

Palladium- and nickel-based catalysts are at the forefront of these efforts, particularly in cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, has been successfully applied to aryl bromides like this compound. Modern catalyst systems, often employing sophisticated phosphine (B1218219) ligands, enable these reactions to proceed under mild conditions with high yields. For instance, palladium(II) acetate (B1210297) in combination with specific phosphine ligands has demonstrated high efficacy in the coupling of aryl bromides with various boronic acids.

Nickel catalysis is emerging as a more cost-effective and versatile alternative to palladium. Nickel catalysts have shown remarkable activity in the cross-coupling of aryl bromides and can also facilitate reactions involving the C-O bond of the ether group under certain conditions.

Furthermore, the field of photoredox catalysis is opening new avenues for the transformation of benzyl ethers. Through the use of light-absorbing catalysts, it is possible to activate the benzylic C-H bond of ethers for subsequent functionalization, a transformation that is challenging to achieve with traditional methods. This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the benzylic position under exceptionally mild conditions.

Recent advancements have also focused on C-H activation strategies. While direct C-H activation of the aromatic ring of this compound is still a developing area, progress in directing group-assisted and non-directed C-H functionalization of arenes holds promise for future applications. These methods could enable the direct introduction of functional groups onto the aromatic ring without the need for pre-functionalization, significantly streamlining synthetic routes.

Table 1: Overview of Catalytic Systems for this compound Transformations

Catalytic System Target Moiety Transformation Key Advantages
Palladium/Phosphine Ligands Aryl Bromide Suzuki-Miyaura Coupling High yields, mild conditions, broad substrate scope.
Nickel Catalysts Aryl Bromide/Ether C-O Cross-Coupling Cost-effective, versatile, potential for C-O bond activation.
Photoredox Catalysts Benzyl Ether C-H C-H Functionalization Mild reaction conditions, novel bond formations.
C-H Activation Catalysts Aromatic C-H Direct Functionalization Atom-economical, streamlines synthesis.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch-wise fashion, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates.

The synthesis of ethers, including benzyl ethers, can be readily adapted to flow processes. For example, the Williamson ether synthesis, a classical method for preparing ethers, can be performed in a flow reactor by continuously mixing an alcohol with a base and an alkyl halide. This approach allows for rapid optimization of reaction conditions and can lead to higher yields and purities compared to batch synthesis. While specific studies on the flow synthesis of this compound are still emerging, the general principles of flow etherification are directly applicable.

Automated synthesis platforms, which combine robotics with flow chemistry, are revolutionizing the discovery and development of new molecules. These platforms can perform a large number of reactions in a short period, accelerating the optimization of reaction conditions and the synthesis of compound libraries. The use of this compound as a building block in such automated systems would enable the rapid generation of a diverse range of derivatives for applications in drug discovery and materials science.

The benefits of integrating this compound chemistry into these modern platforms are summarized in the table below.

Table 2: Advantages of Flow Chemistry and Automation for this compound

Feature Advantage Relevance to this compound
Flow Chemistry
Enhanced Heat & Mass Transfer Improved reaction control, higher yields. Enables precise control over exothermic cross-coupling or etherification reactions.
Precise Parameter Control Fine-tuning of temperature, pressure, and residence time. Optimization of selectivity between reactions at the aryl bromide and benzyl ether sites.
Increased Safety Handling of hazardous reagents in small, contained volumes. Safer use of strong bases or reactive organometallic reagents.
Scalability Seamless transition from laboratory to production scale. Facilitates the large-scale production of this compound derivatives.
Automated Synthesis
High-Throughput Screening Rapid optimization of reaction conditions. Efficiently identifies optimal catalysts and conditions for transformations.
Library Synthesis Automated generation of diverse compound libraries. Accelerates the discovery of new materials and bioactive molecules.
Reproducibility Consistent and reliable experimental results. Ensures high-quality data for structure-activity relationship studies.

Exploration of New Reaction Architectures and Cascade Processes

Researchers are actively exploring novel reaction architectures and cascade processes that utilize the dual reactivity of this compound to construct complex molecular frameworks in a single, efficient operation. Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next, all occurring in a single pot. This approach is highly atom- and step-economical, minimizing waste and simplifying purification procedures.

The unique structure of this compound, featuring a reactive aryl bromide and a potentially cleavable benzyl ether, makes it an attractive substrate for designing innovative cascade sequences. For instance, a cascade process could be initiated by a cross-coupling reaction at the aryl bromide position, followed by an intramolecular cyclization involving the ether moiety. Alternatively, cleavage of the benzyl ether could unmask a reactive functional group that then participates in a subsequent transformation.

One potential cascade architecture involves a sequential C-H activation and cross-coupling strategy. This would entail the initial functionalization of a C-H bond on the aromatic ring, followed by a cross-coupling reaction at the bromine-substituted position. Such a sequence would allow for the rapid construction of highly substituted aromatic compounds.

While specific examples of cascade reactions starting directly from this compound are still emerging in the literature, the principles of cascade reaction design are being applied to similar bifunctional molecules. These studies provide a conceptual framework for the future development of novel and efficient synthetic routes utilizing this compound as a key building block. The exploration of such processes holds the potential to significantly streamline the synthesis of complex organic molecules.

Advanced Material Science Applications Beyond Existing Paradigms

The unique combination of a reactive aryl bromide and a stable ether linkage in this compound makes it a valuable precursor for the synthesis of advanced materials with novel properties. Researchers are exploring its use in the development of functional polymers, liquid crystals, and organic electronic materials, moving beyond its traditional role as a simple organic intermediate.

In polymer chemistry, this compound can be used as a monomer or a functionalizing agent. The bromo group provides a handle for polymerization reactions, such as Suzuki or Stille polycondensation, to create conjugated polymers with interesting electronic and optical properties. These materials are being investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Furthermore, the ether linkage can be incorporated into the polymer backbone or side chains to influence properties such as solubility, thermal stability, and morphology.

The rigid aromatic core of this compound also makes it a suitable building block for the synthesis of liquid crystals. By attaching long alkyl chains or other mesogenic units to the this compound scaffold, molecules with liquid crystalline properties can be designed. These materials have potential applications in display technologies and optical switching devices.

Moreover, the bromine atom in this compound can be exploited in the synthesis of flame-retardant materials. Brominated compounds are well-known for their flame-retardant properties, and incorporating this compound derivatives into polymers can enhance their fire resistance. This is particularly relevant for applications where fire safety is a critical concern, such as in electronics and construction materials.

The versatility of this compound as a building block in materials science is highlighted in the following table.

Table 3: Applications of this compound in Advanced Materials

Material Class Synthetic Role of this compound Potential Applications
Functional Polymers Monomer in polycondensation reactions; functionalizing agent. Organic electronics (OLEDs, OPVs), sensors.
Liquid Crystals Core unit for the design of mesogenic molecules. Display technologies, optical switches.
Flame Retardants Source of bromine for flame-retardant polymers. Fire-safe materials for electronics and construction.

Design and Synthesis in Multicomponent Reactions and Diversity-Oriented Synthesis

This compound and its derivatives are poised to become valuable tools in the fields of multicomponent reactions (MCRs) and diversity-oriented synthesis (DOS). These powerful synthetic strategies aim to rapidly generate libraries of complex and structurally diverse molecules from simple starting materials, which is crucial for drug discovery and the development of new functional materials.

Multicomponent reactions, such as the Ugi and Passerini reactions, involve the combination of three or more reactants in a single step to form a product that contains portions of all the starting materials. While direct participation of the ether functionality of this compound in these reactions is not typical, the corresponding aldehyde, 4-bromobenzaldehyde (B125591) (which can be derived from this compound), is a key substrate for both Ugi and Passerini reactions. This allows for the incorporation of the 4-bromobenzyl motif into highly functionalized and diverse molecular scaffolds. The resulting products, containing the aryl bromide handle, can then be further diversified through cross-coupling reactions.

Diversity-oriented synthesis aims to create collections of molecules with a wide range of different skeletons and functional groups. The bifunctional nature of this compound and its derivatives makes them excellent starting points for DOS. For instance, a synthetic strategy could involve initial diversification at the aryl bromide position through various cross-coupling reactions, followed by modifications at the benzylic position. Research has shown that libraries of compounds with halobenzyl groups have been synthesized and screened for biological activity, demonstrating the utility of this approach. acs.org

The application of this compound and its derivatives in these advanced synthetic methodologies is summarized below.

Table 4: Role of this compound Derivatives in MCR and DOS

Synthetic Strategy Role of 4-Bromobenzyl Moiety Outcome
Multicomponent Reactions (MCRs) 4-Bromobenzaldehyde as the aldehyde component in Ugi and Passerini reactions. Rapid access to complex, highly functionalized molecules containing a 4-bromophenyl group for further diversification.
Diversity-Oriented Synthesis (DOS) As a bifunctional scaffold for sequential or parallel diversification at the aryl bromide and benzylic positions. Generation of structurally diverse compound libraries for screening in drug discovery and materials science.

Q & A

Basic: What are the common synthetic routes for introducing 4-bromobenzyl ether groups into organic molecules?

The this compound group is typically introduced via nucleophilic substitution or coupling reactions. For example:

  • Mitsunobu Reaction : Used to install ethers on alcohols under mild conditions. demonstrates its application in stereochemical inversion of intermediates during total synthesis .
  • Suzuki Coupling : Aryl bromides like 4-bromobenzyl ethers participate in cross-coupling reactions to form biphenyl structures, as shown in biphenyl-methyl ether synthesis .
  • Protection-Deprotection Strategies : 4-Bromobenzyl groups act as protecting groups for hydroxyl or amine functionalities. For instance, Boc-protected aspartate derivatives were synthesized using 4-bromobenzyl groups, later removed via boron trichloride .

Basic: How can researchers characterize this compound derivatives using spectroscopic methods?

Key techniques include:

  • NMR Spectroscopy : The bromine atom’s deshielding effect aids in distinguishing aromatic protons. For example, the Boc-protected 4-bromobenzyl-aspartate derivative in was characterized via 1^1H NMR and optical rotation .
  • X-Ray Crystallography : Resolves absolute configurations, as seen in , where a this compound derivative confirmed the stereochemistry of Stachybotrin C .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, supported by NIST spectral data in .

Advanced: What strategies resolve contradictions in spectroscopic data for this compound-containing compounds?

Discrepancies between techniques (e.g., CD vs. NMR) require orthogonal validation:

  • X-Ray Diffraction : Overrules ambiguous electronic circular dichroism (ECD) data. highlights its use in resolving the absolute configuration of a natural product derivative .
  • Computational Modeling : Density functional theory (DFT) calculations can predict NMR chemical shifts or ECD spectra to align with experimental data .
  • Stereochemical Correlation : Synthetic intermediates with known configurations (e.g., via Mitsunobu reactions) can bridge conflicting data .

Advanced: How can computational methods predict the reactivity of 4-bromobenzyl ethers in cross-coupling reactions?

  • DFT Calculations : Model transition states to assess steric/electronic effects. utilized DFT to rationalize reactivity in Suzuki couplings and Mitsunobu inversions .
  • Hammett Parameters : The electron-withdrawing bromine substituent influences reaction rates. For example, 4-bromobenzyl’s meta-directing effect can be quantified to predict regioselectivity .

Basic: What are the key safety considerations for handling this compound derivatives?

  • Toxicity : While not classified as hazardous ( ), avoid inhalation/skin contact. Use fume hoods and PPE (gloves, goggles) .
  • Stability : Stable under standard conditions but avoid strong oxidizers/acids. recommends dry powder extinguishers for fires involving brominated compounds .

Advanced: How are 4-bromobenzyl ethers utilized in determining absolute configurations of natural products?

  • Crystallographic Derivatization : Bulky bromine atoms enhance crystal packing. used a this compound derivative for single-crystal X-ray analysis of Stachybotrin C .
  • Chiral Auxiliaries : 4-Bromobenzyl groups can induce crystallinity in racemic mixtures, enabling resolution via chiral chromatography .

Advanced: What challenges arise in stereochemical control during this compound synthesis?

  • Epimerization Risk : Basic or high-temperature conditions may racemize chiral centers. mitigated this via low-temperature Mitsunobu reactions .
  • Steric Hindrance : Bulky 4-bromobenzyl groups can impede reaction efficiency. Computational modeling (DFT) optimizes transition states to avoid side reactions .

Basic: How does the stability of 4-bromobenzyl ethers influence experimental design?

  • Acid Sensitivity : Boron trichloride cleaves 4-bromobenzyl ethers ( ), so avoid acidic conditions unless intentional .
  • Thermal Stability : Decomposition above 255°C ( ) limits high-temperature applications. Use inert atmospheres for reflux .

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